Chrysophanol

Description

Properties

IUPAC Name |

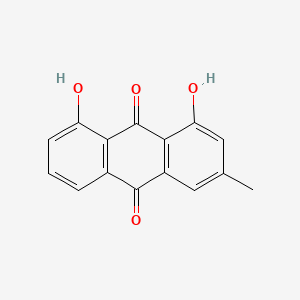

1,8-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGUBLBATBMXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024832 | |

| Record name | Chrysophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrysophanic acid appears as golden yellow plates or brown powder. Melting point 196 °C. Slightly soluble in water. Pale yellow aqueous solutions turn red on addition of alkali. Solutions in concentrated sulfuric acid are red. (NTP, 1992), Solid | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insoluble in water, Very soluble in benzene, acetic acid, Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ether | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cm cu at 25 °C | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow hexagonal or monoclinic needles, Crystalline; dark yellow | |

CAS No. |

481-74-3 | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysophanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysophanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chrysophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSOPHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ST8V8RR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °F (sublimes) (NTP, 1992), 196 °C, 200 - 201 °C | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysophanol can be synthesized through several chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the specific oxidizing agent used .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the roots of Rheum species (rhubarb) or the bark of Cassia species. The extraction process includes steps like solvent extraction, filtration, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Chrysophanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chrysazin (1,8-dihydroxyanthraquinone) using strong oxidizing agents.

Reduction: Reduction of this compound can yield dihydro derivatives, which are less common but have been studied for their unique properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Chrysazin (1,8-dihydroxyanthraquinone)

Reduction: Dihydro derivatives of this compound

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

Chrysophanol is an anthraquinone with therapeutic potential and ecological importance, found in both bacteria and eukaryotes . Traditional Chinese and Korean medicine has long recognized its health benefits, spurring research into its properties . Studies confirm that this compound has anticancer, antiviral, antidiabetic, anti-inflammatory, antiprotozoal, hypolipidemic, hepatoprotective, neuroprotective, antiulcer, and anti-obesity effects .

Pharmacological Properties

This compound has a wide range of pharmacological effects, including anticancer, antioxidant, neuroprotective, antibacterial, and antiviral properties, and it can regulate blood lipids . Research indicates that this compound has potential anti-inflammatory, anti-cardiovascular disease, and anticancer activities by regulating signaling pathway transduction . It can be used in the treatment of many diseases .

- Anticancer Activity Scientific investigations have confirmed the anticancer properties of this compound . Specifically, it may be involved in EGFR tyrosine kinase inhibitor resistance .

- Anti-inflammatory Effects this compound has demonstrated anti-inflammatory effects . Enrichment analysis reveals its potential involvement in inflammation regulation .

- Organ Protective Qualities this compound exhibits hepatoprotective and neuroprotective qualities . Pre-treatment with this compound can relieve cisplatin-induced nephrotoxicity, improving kidney function and morphology .

- Antimicrobial Properties Research indicates that this compound has antibacterial and antiviral properties .

- Other potential benefits this compound has demonstrated antidiabetic, antiprotozoal, hypolipidemic, antiulcer, and anti-obesity effects .

Biosynthesis and Sources

This compound is a unique anthraquinone produced via the polymalonate pathway in fungi and via shikimate and polymalonate pathways in plants . The folding pattern of the octaketide chain during biosynthesis varies depending on the organism, with an "F" pattern in fungi, insects, and plants, and an "S" pattern in bacteria . It can be extracted from various herbs, such as Rheum palmatum L, Polygonum multiflorum, and Cassia obtusifolia . It has also been identified in culture fluids of fungi as an anthraquinone derivative .

Further Research

Further investigations are needed to determine the pharmacokinetics and toxicity of this compound for its potential use as a drug . More studies are required to determine the apoptotic mechanism of this compound in cancer cells and clarify the exact differences in the regulation of multiple molecular signaling pathways . Future research should explore how the concentration of this compound affects pharmacological effects and toxicity, as well as the mechanism of synergy between this compound and other drugs .

Natural Compounds as Antiviral Agents

Mechanism of Action

Chrysophanol exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential

Comparison with Similar Compounds

Chrysophanol vs. Hyperin, Stilbene Glycoside, and Nuciferine in Cholesterol Metabolism

This compound and hyperin (a flavonoid) share overlapping effects on cholesterol metabolism in liver cells. Both upregulate LDL receptor (LDL-R) and HMG-CoA reductase (HMG-CoAR) mRNA expression, enhancing cholesterol uptake and synthesis inhibition. However, this compound demonstrates dose-dependent superiority:

- At high doses (e.g., 50 μM), this compound increases CYP7A1 (a bile acid synthesis enzyme) mRNA by 37%, whereas hyperin only achieves this at low/medium doses .

- This compound reduces ACAT2 (cholesterol esterification enzyme) mRNA by 53% at high doses, comparable to the statin drug atorvastatin .

Table 1: Effects of this compound on Cholesterol Metabolism (mRNA Levels)

| Treatment | LDL-R | HMG-CoAR | CYP7A1 | ACAT2 |

|---|---|---|---|---|

| No this compound | 0.42 | 0.41 | 0.28 | 0.64 |

| This compound (high) | 0.88** | 0.81** | 0.37** | 0.30** |

| Atorvastatin | 0.93** | 0.86** | 0.49* | 0.31** |

Note: Values normalized to control; *P < 0.01, P < 0.05 vs. control .

In contrast, stilbene glycoside and nuciferine lack significant effects on CYP7A1, highlighting this compound’s unique role in bile acid regulation .

This compound vs. Physcion and Emodin in Anticancer Activity

This compound, physcion, and emodin are anthraquinones with antitumor properties but distinct mechanisms:

- This compound induces apoptosis in liver cancer cells via necrotic effects and ROS-mediated pathways . At 70 μM, it reduces procaspase-3 expression by 60% in FaDu cells, triggering DNA fragmentation .

- Physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone) shows synergistic antifungal activity with this compound against cucumber powdery mildew but has lower cytotoxicity in cancer models .

- Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) inhibits poliovirus replication, unlike this compound, which targets Japanese encephalitis virus (JEV) and poliovirus types 2/3 via hydrophobic interactions at C-3 and C-6 .

Table 2: Comparative Anticancer Activity

This compound vs. Rubellin D4 in Plant Toxicity

In Arabidopsis thaliana, rubellin D4 (a phytotoxin) causes lesions 3× larger than this compound at 50 μM. Even at 1 mM, this compound’s lesion size remains 40% smaller, indicating lower phytotoxicity .

This compound vs. Helminthosporin in Cholinesterase Inhibition

Helminthosporin (a trihydroxyanthraquinone) outperforms this compound in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with 80% inhibition at 100 μM vs. This compound’s 45% .

Structural and Functional Differentiation Among Anthraquinones

Key Research Findings and Gaps

- Synergistic Effects: this compound’s combination with physcion or cisplatin enhances therapeutic outcomes, suggesting multi-compound formulations may optimize efficacy .

- Structural Determinants: The C-3 methyl and C-6 positions in this compound are critical for antiviral activity, while methoxy groups in physcion reduce cytotoxicity .

- Toxicity Concerns: this compound’s low phytotoxicity (vs. rubellin D4) and moderate enzyme inhibition (vs. helminthosporin) position it as a safer candidate for drug development .

Unresolved Issues :

- Limited data on this compound’s pharmacokinetics and long-term toxicity .

- Mechanistic overlap among anthraquinones in modulating shared pathways (e.g., EGFR/mTOR) requires further study .

Biological Activity

Chrysophanol, a natural anthraquinone, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its effects on various health conditions, including cancer, inflammation, diabetes, and more, supported by recent research findings and data.

Overview of Biological Activities

This compound exhibits several therapeutic properties:

- Anticancer : Inhibits cancer cell proliferation and induces apoptosis.

- Anti-inflammatory : Reduces inflammation markers in various models.

- Antidiabetic : Improves insulin sensitivity and glucose metabolism.

- Neuroprotective : Offers protection against neurodegenerative conditions.

- Hepatoprotective : Shields the liver from toxic damage.

- Antiviral and Antifungal : Exhibits activity against various pathogens.

This compound's biological effects are mediated through multiple pathways:

- NF-κB Signaling Pathway :

- Cell Cycle Regulation :

- Oxidative Stress Reduction :

Anticancer Properties

A study demonstrated that this compound significantly increased apoptosis rates in breast cancer cells treated with paclitaxel. The treatment upregulated cleaved caspase 3 and PARP levels while downregulating total caspase levels, highlighting its potential as a chemosensitizer .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound reduced inflammatory markers such as myeloperoxidase (MPO) and MDA. It also improved the wet-to-dry weight ratio of lung tissues, indicating reduced pulmonary edema .

Antidiabetic Activity

Research indicates that this compound enhances glucose uptake in insulin-resistant cells, suggesting its potential as an antidiabetic agent. This effect is attributed to its ability to modulate key metabolic pathways involved in glucose homeostasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound based on recent studies:

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing chrysophanol extraction from natural sources, and how do experimental variables influence yield?

- Methodological Answer : Microwave-assisted extraction (MAE) with ethanol as a solvent is a widely validated method. Key parameters include ethanol concentration (50–100%), microwave temperature (40–80°C), and power (400–800 W). A Box-Behnken design (BBD) is optimal for modeling interactions between variables, with triplicate runs to ensure reproducibility. For example, a 2.54% yield was achieved using 70% ethanol at 60°C and 600 W .

- Data Analysis : Response surface methodology (RSM) quantifies variable impacts, and UV spectrophotometry (515 nm) with magnesium acetate-ethanol stabilization ensures accurate quantification .

Q. How can researchers validate the purity and structural integrity of isolated this compound?

- Methodological Answer : LC-MS analysis confirms molecular structure (e.g., m/z 254.2 for this compound). Triple technical replicates via HPLC with reference standards (e.g., NICPBP-certified this compound, purity >98%) reduce error rates. Crystalline violet staining and SEM further validate bioactivity in downstream assays .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s antimicrobial or anticancer properties?

- Methodological Answer :

- Antimicrobial : Crystal violet staining quantifies biofilm inhibition (e.g., Streptococcus suis biofilm reduction at 1.98 mg/mL MIC). SEM visualizes biofilm structural disruption .

- Anticancer : Annexin V/FITC flow cytometry assays measure apoptosis rates (e.g., 20 nM this compound increased apoptosis in HCT-116 cells). Western blotting for cleaved caspase-3/PARP confirms apoptotic pathways .

Advanced Research Questions

Q. How do transcriptomic approaches elucidate this compound’s synergistic mechanisms with other compounds (e.g., physcion) in disease models?

- Methodological Answer : RNA-seq (e.g., 17.6 Gb data per sample) identifies differentially expressed genes (DEGs) in treated vs. control groups. For cucumber powdery mildew, this compound-physcion synergy upregulated 12,293 annotated genes linked to defense responses. Functional enrichment analysis (GO/KEGG) pinpoints pathways like ROS scavenging .

- Data Contradictions : Cross-validate RNA-seq findings with qRT-PCR for high-confidence DEGs to address false positives .

Q. What experimental designs address variability in this compound’s apoptotic effects across cancer cell lines?

- Methodological Answer :

- Cell Line Selection : Compare P53-expressing (e.g., HCT-116) vs. P53-null lines to isolate this compound’s ROS-mediated apoptosis mechanism .

- Dose Optimization : Use gradient concentrations (e.g., 10–50 nM) with 24–48 h exposure to establish time-dependent cytotoxicity thresholds .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare extraction protocols (e.g., MAE vs. Soxhlet) and purity thresholds (>95% vs. crude extracts) to identify confounding factors .

- Reproducibility Checks : Replicate key experiments (e.g., biofilm inhibition assays) under standardized conditions (pH, temperature) and report raw data with error margins .

Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

- Answer : Nonlinear regression models (e.g., log-logistic curves) calculate IC50 values. For synergistic studies, Chou-Talalay combination indices (CI <1 indicates synergy) are recommended .

Q. How should researchers design experiments to investigate this compound’s dual roles in pro-apoptotic and anti-inflammatory pathways?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.